(2-Aminophenyl)(3-methoxyphenyl)methanone
Overview
Description
(2-Aminophenyl)(3-methoxyphenyl)methanone, also known as APMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APMP is a white crystalline powder with a molecular weight of 249.27 g/mol and a melting point of 162-164°C. In
Scientific Research Applications
Synthesis and Molecular Analysis
- A study detailed the synthesis of a related compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, and its structural analysis using various spectroscopic techniques. The compound was also analyzed for stability and intermolecular charge transfer using natural bond orbital analysis (FathimaShahana & Yardily, 2020).
Anticancer Research
- Research into the compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin analog, has demonstrated its potential as an anticancer agent. This study highlighted its ability to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in leukemia cells, suggesting potential for therapeutic use in cancer treatment (Magalhães et al., 2013).
Photoinduced Intramolecular Rearrangement
- A study on the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via UV light irradiation demonstrated an environmentally friendly method. This process, involving photoinduced intramolecular rearrangement, offers advantages such as no requirement for additives and high atom efficiency, which is significant for green chemistry applications (Jing et al., 2018).
Synthesis and Biological Activity
- The synthesis of novel derivatives such as 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, derived from (2-aminophenyl)(1H-pyrrol-2-yl)methanone, has been explored. These compounds' structures were confirmed by various spectroscopic methods, contributing to the understanding of the structural properties of these derivatives (Sarantou & Varvounis, 2022).
Antiproliferative Activity
- A study identified the significant antiproliferative activity against KB cells of certain (2-hydroxy-3,4,5-trimethoxyphenyl)(3-hydroxy-4-methoxyphenyl)methanone derivatives. These compounds displayed tubulin affinity and concentration-dependent vascular-disrupting properties, which are crucial for the development of new antimitotic agents (Chang et al., 2014).
Future Directions
properties
IUPAC Name |
(2-aminophenyl)-(3-methoxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQKICDONQKXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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